

Application Notes and Protocols for Assessing AZ505 Efficacy in Renal Fibrosis Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **AZ505**, a selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2) methyltransferase, for the investigation of renal fibrosis. The following protocols and data presentation guidelines are designed to facilitate the assessment of **AZ505**'s anti-fibrotic efficacy in both in vivo and in vitro models.

Introduction to AZ505 and Renal Fibrosis

Renal fibrosis is the common final pathological outcome of chronic kidney disease (CKD), characterized by the excessive accumulation of extracellular matrix (ECM) leading to scarring and loss of kidney function. SMYD2, a histone and protein lysine methyltransferase, has emerged as a key regulator in the pathogenesis of renal fibrosis.[1][2] **AZ505** is a potent and selective small molecule inhibitor of SMYD2 that has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease.[1][3][4] Its mechanism of action involves the modulation of multiple pro-fibrotic signaling pathways, including transforming growth factor-beta (TGF-β)/Smad, signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB), as well as the preservation of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][4][5]

Quantitative Data Summary







The following tables summarize the quantitative effects of AZ505 in preclinical models of renal fibrosis. Data is presented as mean \pm standard deviation (SD) or standard error of the mean (SEM), with statistical significance noted.

Table 1: Effect of **AZ505** on Renal Fibrosis Markers in a Unilateral Ureteral Obstruction (UUO) Mouse Model



Marker	Sham Control	UUO + Vehicle	UUO + AZ505 (10 mg/kg)	Fold Change (UUO + Vehicle vs. Sham)	Fold Change (UUO + AZ505 vs. UUO + Vehicle)
Histological Fibrosis (%)					
Masson's Trichrome	2.1 ± 0.5	28.5 ± 3.2	12.3 ± 1.8	~13.6	~0.43
Sirius Red	1.8 ± 0.4	25.1 ± 2.9	10.5 ± 1.5	~13.9	~0.42
ECM Protein Expression (relative to loading control)					
Collagen I	1.0 ± 0.2	8.5 ± 1.1	3.2 ± 0.6	8.5	~0.38
Fibronectin	1.0 ± 0.3	9.2 ± 1.3	3.8 ± 0.7	9.2	~0.41
Myofibroblast Marker (relative to loading control)					
α-SMA	1.0 ± 0.2	10.1 ± 1.5	4.1 ± 0.8	10.1	~0.41
Epithelial Marker (relative to loading control)					
E-cadherin	1.0 ± 0.1	0.3 ± 0.08	0.7 ± 0.1	~0.3	~2.3



*Data are representative values compiled from published studies. *p < 0.01 vs. UUO + Vehicle.

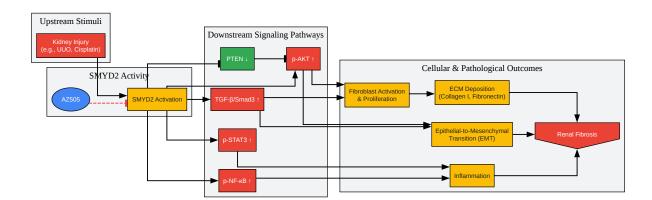
Table 2: Effect of **AZ505** on Pro-Fibrotic Signaling in a Cisplatin-Induced AKI to CKD Mouse Model

Phosphoryl ated Protein (relative to total protein)	Control	Cisplatin + Vehicle	Cisplatin + AZ505 (10 mg/kg)	Fold Change (Cisplatin + Vehicle vs. Control)	Fold Change (Cisplatin + AZ505 vs. Cisplatin + Vehicle)
p-Smad3	1.0 ± 0.2	5.8 ± 0.9	2.1 ± 0.4	5.8	~0.36
p-STAT3	1.0 ± 0.3	6.2 ± 1.1	2.5 ± 0.5	6.2	~0.40
p-NF-кВ p65	1.0 ± 0.2	4.9 ± 0.7	1.9 ± 0.3	4.9	~0.39
p-AKT	1.0 ± 0.1	5.1 ± 0.8	2.2 ± 0.4	5.1	~0.43
Total Protein (relative to loading control)					
PTEN	1.0 ± 0.2	0.4 ± 0.09	0.8 ± 0.15*	~0.4	~2.0

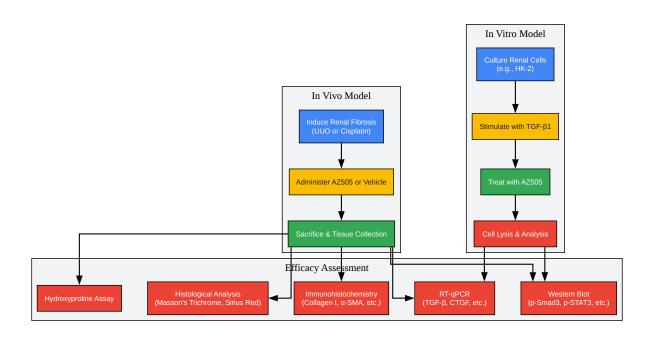
^{*}Data are representative values compiled from published studies. *p < 0.05, *p < 0.01 vs. Cisplatin + Vehicle.

Signaling Pathways and Experimental Workflow Diagrams









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